2,4-Dimethylquinolin-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

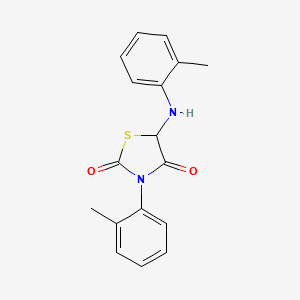

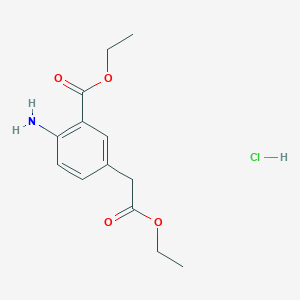

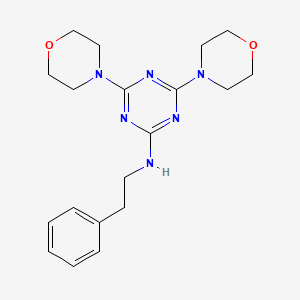

2,4-Dimethylquinolin-6-amine is a chemical compound with the CAS Number: 84264-43-7 . It has a molecular weight of 172.23 and its IUPAC name is 2,4-dimethyl-6-quinolinamine .

Synthesis Analysis

The synthesis of quinoline compounds, such as 2,4-Dimethylquinolin-6-amine, has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The molecular structure of 2,4-Dimethylquinolin-6-amine consists of a quinoline ring with two methyl groups attached at the 2 and 4 positions and an amine group at the 6 position .Chemical Reactions Analysis

Quinoline compounds, including 2,4-Dimethylquinolin-6-amine, have been used in various chemical reactions . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis

2,4-Dimethylquinolin-6-amine is a powder at room temperature . It has a melting point of 130-131 degrees Celsius .Aplicaciones Científicas De Investigación

1. Anticancer Agent Development

2,4-Dimethylquinolin-6-amine derivatives have been identified as potent anticancer agents. Notably, a study found N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine to be a strong apoptosis inducer and efficacious in various cancer models, including human MX-1 breast and other mouse xenograft cancer models. It also showed excellent blood-brain barrier penetration, making it a significant clinical candidate for cancer treatment (Sirisoma et al., 2009).

2. Antimalarial Drug Development

Research into polysubstituted 2,4-dimethylquinolines has highlighted their potential as antimalarial drugs. Synthesis methods have been developed for 6-amino-2,4-dimethylquinoline derivatives, starting from 2,5-dichloraniline, showing promise for treating malaria (Parushev et al., 1991).

3. Spectrofluorimetric Analysis

The compound 2,6-dimethylquinoline-4-(N-succinimidyl) formate (DMQF-OSu) has been used as a fluorigenic reagent for spectrofluorimetric determination of aliphatic amines. It selectively reacts with primary and secondary aliphatic amines, producing strong fluorescence. This application is useful for analyzing aliphatic amines in water samples (Cao et al., 2003).

4. Analytical Chemistry Applications

In analytical chemistry, derivatives of 2,4-dimethylquinolin-6-amine are used for the profiling and quantitation of amine group-containing metabolites. These derivatives are applied in techniques like liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) for the fractionation and quantification of complex mixtures of amine compounds (Boughton et al., 2011).

5. Inhibitors of Dihydrofolate Reductase (DHFR)

Compounds derived from 2,4-dimethylquinolin-6-amine have been designed as inhibitors of DHFR, an enzyme targeted in the treatment of opportunistic infections and cancer. They have shown significant potency and selectivity against DHFR from Pneumocystis carinii and Toxoplasma gondii, and some analogues also exhibit antitumor activities (Gangjee et al., 1995).

Safety And Hazards

Direcciones Futuras

The future directions for the study and use of 2,4-Dimethylquinolin-6-amine and similar compounds could involve further exploration of their synthesis methods and potential applications . There is also interest in developing new methods and synthetic approaches towards organic compounds, as well as a focus on developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .

Propiedades

IUPAC Name |

2,4-dimethylquinolin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-5-8(2)13-11-4-3-9(12)6-10(7)11/h3-6H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXPRKPDAIMNAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylquinolin-6-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2366563.png)

![N-(3,5-dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2366565.png)

![Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2366569.png)

![(4-methoxybenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2366574.png)

![7-[(2-Chlorophenyl)methyl]-8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)